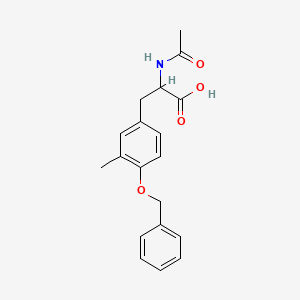![molecular formula C14H12N2O2 B11926524 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol CAS No. 41097-51-2](/img/structure/B11926524.png)
2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is an organic compound characterized by the presence of two phenolic groups connected through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol typically involves the condensation reaction between salicylaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, where the aldehyde group of salicylaldehyde reacts with the hydrazine to form the hydrazone linkage. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenolic groups are oxidized to quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation. Reagents like nitric acid and bromine are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated phenolic compounds.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Pathways Involved: It can induce oxidative stress in cells, leading to the activation of apoptotic pathways. The compound’s antioxidant properties also allow it to scavenge free radicals, protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
- 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzene
- 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]naphthalene
Uniqueness
Compared to similar compounds, 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol exhibits unique properties due to the presence of two phenolic groups, which enhance its reactivity and potential applications. Its ability to form stable metal complexes and its significant biological activities make it a compound of interest in various research fields.
特性
CAS番号 |
41097-51-2 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H/b15-9-,16-10- |
InChIキー |
STOVYWBRBMYHPC-VULZFCBJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\N=C/C2=CC=CC=C2O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)



![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)
![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
